

Comparative Spectroscopic Guide: 4,7-Dimethyloctan-4-ol vs. Structural Isomers

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Compound of Interest

Compound Name: 4,7-Dimethyloctan-4-ol

CAS No.: 19781-13-6

Cat. No.: B008989

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Executive Summary & Strategic Context

Target Analyte: **4,7-Dimethyloctan-4-ol** (CAS: 19781-13-6) Primary Application: Fragrance chemistry, pharmaceutical intermediates, and surfactant synthesis.^{[1][2]} Differentiation Challenge: Distinguishing the target from its constitutional isomers, particularly Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), is critical in quality control and synthesis verification.^{[1][2]} While both share the molecular formula

and similar physical properties, their pharmacological and olfactory profiles differ significantly.^{[1][2]}

This guide provides a definitive spectroscopic comparison (MS, NMR, IR) to enable unambiguous identification. It moves beyond basic data listing to explain the mechanistic origins of the spectral differences, empowering researchers to validate their analytical workflows.^{[1][2]}

Structural Analysis & Chirality

Before analyzing spectra, one must understand the molecular topology that dictates the signals.^{[1][2]}

Target Molecule: 4,7-Dimethyloctan-4-ol^{[1][2][3][4]}

- Core Structure: A tertiary alcohol on an octane chain.^{[1][2]}

- Substituents at C4 (Chiral Center): Hydroxyl (-OH), Methyl (-CH₃), Propyl (-CH₂CH₂CH₃), and Isopentyl (-CH₂CH₂CH(CH₃)₂).[\[1\]](#)[\[2\]](#)
- Substituents at C7 (Achiral): The C7 position features a gem-dimethyl terminus (isopropyl group), rendering it achiral.[\[1\]](#)[\[2\]](#)
- Stereochemistry: The molecule possesses one chiral center (C4), existing as a pair of enantiomers (

).[\[1\]](#)[\[2\]](#) In standard achiral solvents (CDCl₃), these enantiomers exhibit identical NMR/MS/IR spectra.[\[1\]](#)[\[2\]](#)

Key Isomer: Tetrahydrolinalool (3,7-Dimethyloctan-3-ol) [\[1\]](#)[\[2\]](#)[\[5\]](#)

- Core Structure: A tertiary alcohol shifted by one carbon.[\[1\]](#)[\[2\]](#)
- Substituents at C3 (Chiral Center): Hydroxyl (-OH), Methyl (-CH₃), Ethyl (-CH₂CH₃), and 4-Methylpentyl (-CH₂CH₂CH₂CH(CH₃)₂).[\[1\]](#)[\[2\]](#)
- Differentiation Vector: The variation in alkyl chain lengths attached to the quaternary carbon (Propyl/Isopentyl vs. Ethyl/4-Methylpentyl) drives the spectroscopic divergence.[\[1\]](#)[\[2\]](#)

Experimental Methodologies

To ensure reproducibility, the following protocols define the data acquisition standards used for this comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[\[1\]](#)[\[2\]](#)

- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 μm film).[\[1\]](#)[\[2\]](#)
- Carrier Gas: Helium at 1.0 mL/min (constant flow).[\[1\]](#)[\[2\]](#)
- Temperature Program: 60°C (hold 2 min)

240°C at 10°C/min.

- Ionization: Electron Impact (EI) at 70 eV.[1][2]
- **** Rationale:**** A non-polar column separates isomers based on boiling point and van der Waals interactions, while 70 eV EI promotes characteristic -cleavage fragmentation.[1][2]

Nuclear Magnetic Resonance (NMR) Protocol[1][2]

- Solvent:
(Deuterated Chloroform) with TMS internal standard (0.00 ppm).[1][2]
- Frequency: 400 MHz (), 100 MHz ().[1][2]
- Concentration: ~10 mg/mL to prevent intermolecular H-bonding shifts.[1][2]

Comparative Spectroscopic Data

Mass Spectrometry (EI-MS) Fragmentation

Tertiary alcohols undergo predictable

-cleavage, where the bond between the carbinol carbon and an adjacent alkyl group breaks.[1][2] The charge remains on the oxygen-containing fragment (oxonium ion).[1][2] The stability of the lost radical dictates the abundance, but steric factors also play a role.[1][2]

Table 1: Diagnostic MS Fragments (m/z)

Fragment Origin	4,7-Dimethyloctan-4-ol (Target)	Tetrahydrolinalool (Isomer)	Mechanistic Explanation
Molecular Ion ()	158 (Weak/Absent)	158 (Weak/Absent)	Tertiary alcohols dehydrate rapidly; is rarely seen.[1][2]
-Cleavage 1	115 (Loss of Propyl, -43)	129 (Loss of Ethyl, -29)	Loss of the medium-length alkyl chain.[1][2]
-Cleavage 2	87 (Loss of Isopentyl, -71)	73 (Loss of 4-Methylpentyl, -85)	Loss of the longest alkyl chain.[1][2]
Base Peak	87 or 69	73	The oxonium ion 73 is highly characteristic of ethyl-substituted tertiary alcohols.[1][2]
Dehydration ()	140	140	Both form isomeric octenes; less useful for identification.[1][2]

“

Analyst Note: The presence of m/z 87 and 115 confirms the 4,7-isomer.[1][2] If you see m/z 73 and 129, you have Tetrahydrolinalool.[1][2]

Carbon-13 NMR () Shift Comparison

The chemical shift of the quaternary carbon (C-OH) and the adjacent methyls provides a "fingerprint." [1][2]

Table 2:

NMR Chemical Shifts (ppm in

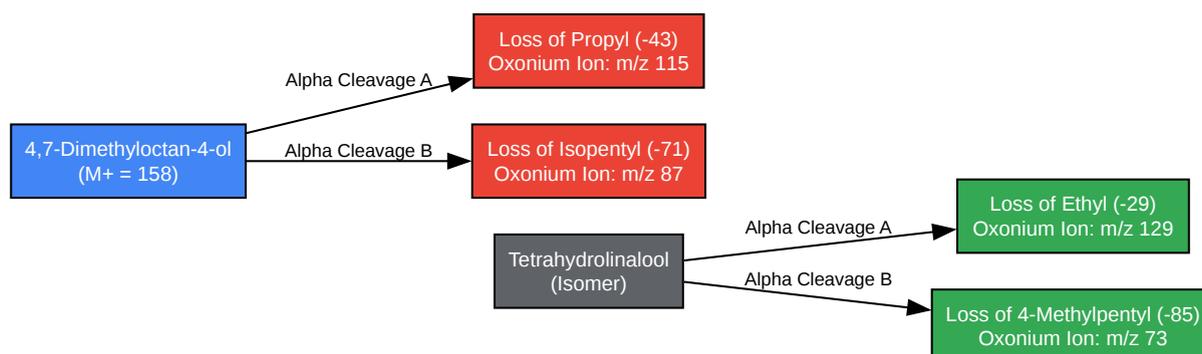
)

Carbon Environment	4,7-Dimethyloctan-4-ol	Tetrahydrofuralol	Differentiation Logic
Quaternary C-OH	~74.5 ppm	~73.2 ppm	Steric compression from the propyl group (4,7-isomer) vs. ethyl (3,7-isomer) alters the shift.[1][2]
-Methyl (-C-OH)	~27.0 ppm	~27.8 ppm	Subtle difference due to local magnetic anisotropy.[1][2]
Adjacent (Upfield)	Propyl C1: ~42 ppm	Ethyl C1: ~34 ppm	The methylene attached to the C-OH is significantly different (Propyl vs Ethyl).[1][2]

Mechanistic Visualization

To aid in interpreting the MS data, the following diagram illustrates the

-cleavage pathways that generate the diagnostic ions.



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Figure 1: Comparative Mass Spectrometry Fragmentation Pathways.^{[1][2]} The distinct alkyl substituents lead to unique mass fragments (Red for Target, Green for Isomer).^{[1][2]}

Synthesis & Workflow Validation

When synthesizing **4,7-Dimethyloctan-4-ol** (e.g., via Grignard reaction of 4-methyl-2-pentanone with propylmagnesium bromide), the primary impurity is often unreacted ketone or dehydration products (alkenes).^{[1][2]}

Validation Checklist:

- IR Check: Confirm broad -OH stretch at 3300-3400 and absence of Carbonyl (C=O) at 1715.^{[1][2]}
- GC-MS Check: Look for the m/z 87 base peak. If m/z 73 dominates, the product is likely the ethyl isomer (wrong Grignard reagent used).^{[1][2]}
- Refractive Index: 1.430 - 1.435 (Target) vs 1.431 - 1.436 (Isomer).^{[1][2]} Note: Physical properties are often too close for definitive ID; rely on MS/NMR.^{[1][2]}

References

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- To cite this document: BenchChem. [Comparative Spectroscopic Guide: 4,7-Dimethyloctan-4-ol vs. Structural Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-dimethyloctan-4-ol-isomers\]](https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-dimethyloctan-4-ol-isomers)

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